4-tert-Amylphenol

Endocrine Disruption Estrogen Receptor Binding Environmental Toxicology

4-tert-Amylphenol is the definitive monomer for oil-soluble phenolic resins, delivering a logP of 3.91—decisively outperforming 4-tert-butylphenol (logP 3.4) in varnishes, printing inks, and oil-field demulsifiers. With a rat oral LD50 of 1,830 mg/kg (1.7× lower acute toxicity), it enables inherently safer industrial processing aids and disinfectants. As a low-potency benchmark (RBA 0.000055%), it is essential for calibrating HPLC/GC-MS methods against potent endocrine disruptors. Where the tert-amyl substituent is structurally required—fragrances, de-emulsifiers, biocides—no alternative alkylphenol is scientifically valid.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 80-46-6
Cat. No. B045051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Amylphenol
CAS80-46-6
Synonymsp-tert-Amylphenol;  4-(1,1-dimethylpropyl)phenol;  p-tert-Pentylphenol;  4-t-Amylphenol;  4-t-Pentylphenol;  4-tert-Pentylphenol;  Amilfenol;  BirexSE;  NSC 403672;  NSC 4965; 
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)O
InChIInChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3
InChIKeyNRZWYNLTFLDQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 79° F (NTP, 1992)
0.00 M
Soluble in alcohol, ether, benzene, chloroform.
In water, 1.68X10+2 m/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Amylphenol (CAS 80-46-6): A Core Procurement-Spec Alkylphenol Intermediate


4-tert-Amylphenol (4-TAP), also known as p-tert-pentylphenol, is a para-substituted alkylphenol with the molecular formula C11H16O and a molecular weight of 164.24 g/mol [1]. It is characterized by a five-carbon tert-amyl group attached to the 4-position of the phenolic ring. This compound is a high-volume chemical intermediate primarily used in the synthesis of oil-soluble phenolic resins, antioxidants, and various industrial additives . Its physicochemical properties include a melting point of 88-89 °C, a boiling point of 255 °C, and a logP of 3.6, indicating significant hydrophobicity [2].

Why Alkylphenol Interchangeability is a Flawed Procurement Strategy


The assumption that alkylphenols with similar core structures are functionally equivalent is contradicted by their structure-activity relationships. The specific length and branching of the para-alkyl substituent is the primary driver of critical performance and safety parameters, including lipophilicity, estrogen receptor binding affinity, and acute toxicity [1]. Swapping 4-tert-Amylphenol for a shorter-chain analog like 4-tert-butylphenol will alter the compound's logP from 3.6 to 3.4, a significant change that impacts partitioning behavior in applications from resin synthesis to environmental fate modeling [2]. More critically, the difference in substituent size leads to a measurable shift in biological activity, such as a change in estrogenic potency [1], and a different toxicological profile that can affect safe handling protocols [3]. Direct substitution without reformulation and revalidation is scientifically unsound.

Quantitative Differentiation of 4-tert-Amylphenol vs. Closest Analogs: Evidence for Scientific Selection


Estrogenic Potency: Relative Binding Affinity vs. 4-tert-Octylphenol

In a direct analytical comparison of estrogen receptor (ER) binding, 4-tert-Amylphenol (4-TAP) demonstrates an approximately 7,200-fold lower relative binding affinity (RBA) than the more potent endocrine disruptor 4-tert-octylphenol [1]. While both are confirmed ER ligands, this massive difference in potency is a critical factor when assessing potential biological or environmental impact. Another study using a ligand-binding domain (LBD) assay reported an even lower RBA of 0.000055% for 4-TAP [2].

Endocrine Disruption Estrogen Receptor Binding Environmental Toxicology

Acute Oral Toxicity (LD50) Profile vs. 4-tert-Butylphenol

A key differentiator in handling and safety is the acute oral toxicity profile. 4-tert-Amylphenol exhibits a rat oral LD50 of 1,830 mg/kg [1], which is substantially higher (indicating lower acute toxicity) than the reported LD50 of 3.08 g/kg (3,080 mg/kg) for the common analog 4-tert-butylphenol [2]. This difference, approximately 1.7-fold, is significant for hazard classification and risk assessment in an industrial setting.

Toxicology Safety Data Occupational Health

Hydrophobicity (logP) and Aqueous Solubility Compared to 4-tert-Butylphenol

The substitution of a tert-butyl group (C4) with a tert-amyl group (C5) results in a measurable increase in lipophilicity. 4-tert-Amylphenol has a reported logP of 3.91 [1], compared to 3.40 for 4-tert-butylphenol [1]. This increased hydrophobicity is directly reflected in its lower aqueous solubility: 37 mg/L for 4-TAP versus a calculated molar solubility of approximately 6.30 mmol/L (approx. 946 mg/L) for 4-tert-butylphenol under comparable conditions [2].

Physicochemical Properties Partitioning Formulation Science

Evidence-Based Application Scenarios for 4-tert-Amylphenol Selection


Synthesis of Oil-Soluble Phenolic Resins Requiring High Hydrophobicity

4-tert-Amylphenol is the monomer of choice when the end-use application of a phenolic resin demands enhanced solubility in non-polar media. The compound's logP of 3.91 and low aqueous solubility (37 mg/L) , directly compared to the more hydrophilic 4-tert-butylphenol, ensures superior compatibility with hydrocarbon solvents and oils . This makes it particularly suited for manufacturing varnishes, printing ink resins, and oil field demulsifiers where performance in a hydrophobic matrix is critical .

Development of Alkylphenol-Based Formulations with a Differentiated Toxicological Profile

For laboratories or manufacturers seeking to reduce acute oral toxicity hazards within the alkylphenol class, 4-tert-Amylphenol presents a data-backed alternative. Its rat oral LD50 of 1,830 mg/kg is 1.7-fold higher than that of 4-tert-butylphenol . This measurable difference is a key procurement criterion for developing industrial processing aids, disinfectants, or antioxidant packages with a comparatively lower acute toxicity profile .

Analytical Standard for Environmental Monitoring of Weaker Alkylphenol Estrogens

In environmental analytical chemistry, 4-tert-Amylphenol serves as a valuable reference standard for calibrating methods that must differentiate between alkylphenols of vastly different estrogenic potencies. Its RBA of 0.000055% places it at the low end of the potency scale, acting as a key benchmark against more potent endocrine disruptors like 4-tert-octylphenol. This quantitative differentiation is essential for accurate risk assessment in environmental sample analysis by HPLC or GC-MS .

Intermediate for Specialty Chemicals Where the tert-Amyl Moiety is Required

When the target molecule in a synthetic pathway requires the specific five-carbon, branched tert-amyl substituent, no other alkylphenol can be substituted. This is a common scenario in the synthesis of certain fragrances, de-emulsifying agents, and specific biocides where the tert-amyl group is a structural necessity for the desired biological or physical activity of the final product . The procurement of 4-tert-Amylphenol in this context is non-negotiable.

Technical Documentation Hub

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